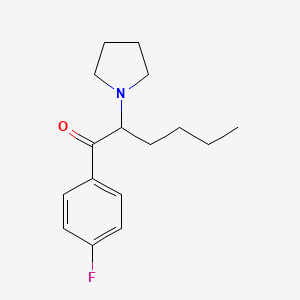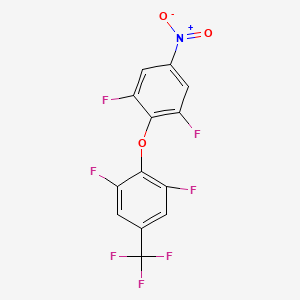
2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group attached to a benzene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a difluorobenzene derivative.
Halogenation: Introduction of additional fluorine atoms.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of specialized catalysts and solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From substitution reactions involving the fluorine atoms.
科学的研究の応用
Chemistry
Synthesis of Advanced Materials: Used in the development of polymers and other advanced materials due to its unique chemical properties.
Biology
Biochemical Studies: Potential use in studying enzyme interactions and other biochemical processes.
Medicine
Pharmaceuticals: Possible applications in drug development due to its unique structure and reactivity.
Industry
Material Science: Used in the production of high-performance materials and coatings.
作用機序
The mechanism of action for 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-4-nitrophenol
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2,6-Difluoro-4-nitroanisole
Uniqueness
The unique combination of multiple fluorine atoms, a nitro group, and a phenoxy linkage makes 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinct. This structure imparts unique chemical properties, such as high reactivity and stability, making it valuable for various applications.
特性
分子式 |
C13H4F7NO3 |
|---|---|
分子量 |
355.16 g/mol |
IUPAC名 |
2-(2,6-difluoro-4-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4F7NO3/c14-7-1-5(13(18,19)20)2-8(15)11(7)24-12-9(16)3-6(21(22)23)4-10(12)17/h1-4H |
InChIキー |
HKSFRLMWCHZRGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)[N+](=O)[O-])F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


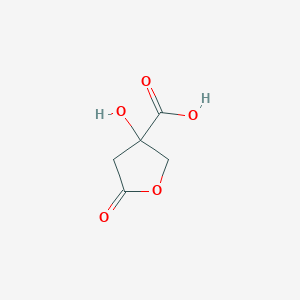
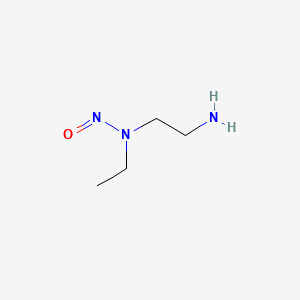

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
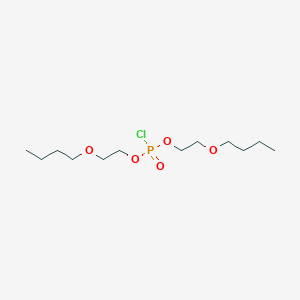
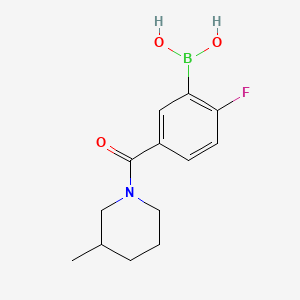
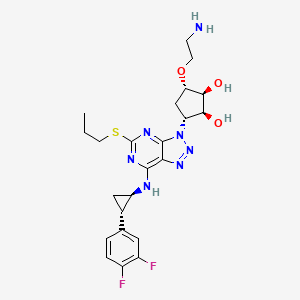
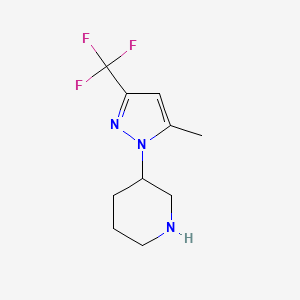
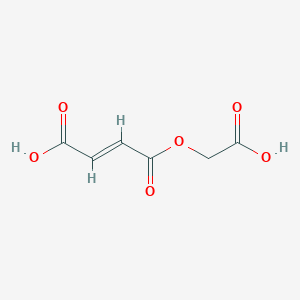
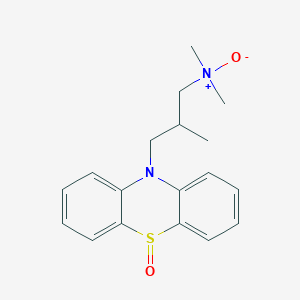

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
